molecular formula C10H15BrN2O B1484625 2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one CAS No. 2090964-28-4

2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one

Cat. No. B1484625
CAS RN: 2090964-28-4
M. Wt: 259.14 g/mol
InChI Key: BAKQBMYNYXWIKO-UHFFFAOYSA-N
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Description

The compound “2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one” is a pyridazine derivative. Pyridazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms and four carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely show the pyridazine ring, with the bromoethyl group attached at the 2-position and the tert-butyl group at the 6-position .


Chemical Reactions Analysis

The bromoethyl group is a good leaving group, so it could undergo nucleophilic substitution reactions . The pyridazine ring could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Bromoethyl groups are polar and could contribute to the compound’s solubility in polar solvents .

Scientific Research Applications

Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure is particularly useful in creating antimicrobial β-peptidomimetics . These are compounds that mimic the structure and function of natural peptides, offering high enzymic stability and low toxicity, which is vital for developing new medications with fewer side effects .

Organic Chemistry Research

In organic chemistry, this compound is used to explore new reactions and mechanisms. Its unique structure allows it to participate in a broad spectrum of organic reactions, making it an invaluable tool for researchers looking to synthesize complex organic molecules or study reaction kinetics .

Material Science

The presence of bromine in the compound’s structure makes it a candidate for use in flame retardant materials . Its incorporation into polymers could potentially enhance their flame-retardant properties, contributing to safer materials for various applications .

Safety and Hazards

The bromoethyl group could potentially make this compound hazardous, as brominated compounds can be irritants and are often harmful if inhaled, ingested, or in contact with skin .

properties

IUPAC Name

2-(2-bromoethyl)-6-tert-butylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-10(2,3)8-4-5-9(14)13(12-8)7-6-11/h4-5H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKQBMYNYXWIKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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